molecular formula C11H11NS B14425217 3-(Benzylsulfanyl)-1H-pyrrole CAS No. 82511-51-1

3-(Benzylsulfanyl)-1H-pyrrole

Cat. No.: B14425217
CAS No.: 82511-51-1
M. Wt: 189.28 g/mol
InChI Key: MMSVVRAEKZUQGT-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1H-pyrrole is a high-value chemical scaffold designed for research and development, particularly in the fields of medicinal chemistry and functional materials. This compound integrates a pyrrole heterocycle, a privileged structure in drug discovery noted for its widespread presence in bioactive molecules and natural products , with a benzylsulfanyl (benzylthio) functional group. The benzylsulfanyl moiety is a known versatile synthon, and its incorporation into heterocyclic systems, as demonstrated in related benzylsulfanyl-triazolyl and benzylsulfanyl-benzimidazole compounds, significantly enhances molecular interaction capabilities and modulates physicochemical properties . The primary research applications of this compound are derived from the synergistic properties of its constituent parts. In pharmaceutical research, it serves as a key building block for the synthesis of novel bioactive molecules. The pyrrole ring is a recognized pharmacophore in oncology research, with numerous derivatives investigated as modulators of apoptosis, kinase inhibitors, and tubulin polymerization agents . Concurrently, the benzylsulfanyl group can act as a corrosion inhibitor in material science, as evidenced by the performance of 2-benzylsulfanyl-1H-benzimidazole in protecting carbon steel under demanding supercritical CO2 conditions . The mechanism of action for this compound is application-specific. In biological contexts, its potential efficacy is likely linked to the ability of the pyrrole ring to engage in key interactions with enzymatic targets, such as hydrophobic binding and π-stacking, while the benzylsulfanyl ether can influence electron distribution and lipophilicity, thereby affecting cellular penetration and target binding . In material science, the inhibition mechanism typically involves the adsorption of the molecule onto metal surfaces via the heteroatoms and aromatic systems, forming a protective barrier . Researchers will find this compound particularly valuable for probing new structure-activity relationships (SAR) and for use as a synthetic intermediate in the development of more complex pyrrole-containing hybrids. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82511-51-1

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

3-benzylsulfanyl-1H-pyrrole

InChI

InChI=1S/C11H11NS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-8,12H,9H2

InChI Key

MMSVVRAEKZUQGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CNC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Benzylsulfanyl 1h Pyrrole and Analogues

Established Synthetic Pathways for Pyrrole (B145914) Core Structures

The construction of the pyrrole ring is a well-trodden path in organic synthesis, with several named reactions providing the foundational frameworks. These methods typically involve the condensation of acyclic precursors.

Paal-Knorr Cyclocondensation and its Modern Adaptations

The Paal-Knorr synthesis is a highly valuable method for preparing substituted pyrroles, typically from the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgalfa-chemistry.com The reaction is generally performed under protic or Lewis acidic conditions. wikipedia.org The use of ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) yields the N-unsubstituted pyrrole. wikipedia.orgalfa-chemistry.com

The mechanism involves the formation of a hemiaminal by the attack of the amine on a protonated carbonyl group. A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org

Modern Adaptations: While effective, the classical Paal-Knorr reaction can require harsh conditions, such as prolonged heating in acid. rgmcet.edu.in This has prompted the development of numerous modifications using milder and more efficient catalysts. These modern adaptations offer improved yields, reduced reaction times, and greater substrate scope.

L-Proline Catalysis: L-proline has been employed as a catalyst for the Paal-Knorr synthesis, facilitating the efficient construction of highly functionalized pyrrole derivatives. rsc.org

Lewis Acid Catalysis: Various Lewis acids have been shown to catalyze the reaction under milder conditions. For instance, MgI₂ has been used for the synthesis of N-substituted pyrroles with chiral substituents. sioc-journal.cn

Heterogeneous Catalysis: To improve catalyst recyclability and simplify workups, solid-supported catalysts have been developed. Nanoporous silica (B1680970) (MCM-41) and various aluminas have been used, often under solvent-free conditions. mdpi.com CATAPAL 200, a type of alumina, has been noted for its high percentage of Brønsted–Lewis acid sites, which efficiently catalyze the condensation and dehydration steps. mdpi.com Silica-supported sulfuric acid is another reusable heterogeneous catalyst that enables the reaction to proceed rapidly at room temperature. rgmcet.edu.in

Table 1: Modern Catalysts for Paal-Knorr Pyrrole Synthesis
CatalystKey Features/ConditionsReference
L-ProlineEfficient for constructing highly substituted pyrroles. rsc.org
MgI₂Mild conditions, synthesis of chiral N-substituted pyrroles. sioc-journal.cn
CATAPAL 200 (Alumina)Solvent-free, low catalyst loading, reusable. mdpi.com
Silica Sulfuric AcidHeterogeneous, reusable, rapid reaction at room temperature. rgmcet.edu.in
Iron(III) ChlorideCatalytic amount in water, mild conditions. organic-chemistry.org

Hantzsch Pyrrole Synthesis and Derivatives

The Hantzsch pyrrole synthesis provides another route to substituted pyrroles. The classic reaction involves the condensation of a β-ketoester with ammonia or a primary amine and an α-haloketone. pharmaguideline.comwikipedia.org The mechanism begins with the formation of an enamine from the amine and the β-ketoester. wikipedia.org This enamine then attacks the α-haloketone, followed by cyclization and dehydration to yield the pyrrole product. wikipedia.org The reaction has been the subject of numerous studies, with non-conventional conditions and various catalysts being explored to improve its efficiency and scope. thieme-connect.com

Clauson-Kaas Reaction for N-Substituted Pyrroles

The Clauson-Kaas reaction is a widely used method for preparing N-substituted pyrroles. beilstein-journals.orgbeilstein-journals.org The synthesis involves the reaction of a primary amine with a 2,5-dialkoxytetrahydrofuran, such as 2,5-dimethoxytetrahydrofuran (B146720), typically in the presence of an acid catalyst. beilstein-journals.orgbeilstein-journals.org The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to an intermediate that is then condensed with the amine. researchgate.net

In recent years, significant efforts have been made to develop greener protocols for the Clauson-Kaas reaction. beilstein-journals.org These include using water as a solvent, employing microwave-assisted heating to shorten reaction times, and utilizing a range of catalysts from iron(III) chloride to copper salts and deep eutectic solvents. beilstein-journals.orgarkat-usa.org

Strategies for Introducing Sulfur and Benzylsulfanyl Moieties into Pyrrole Scaffolds

To synthesize the target compound, 3-(Benzylsulfanyl)-1H-pyrrole, a sulfur-containing substituent must be introduced onto the pyrrole ring. This can be achieved either by functionalizing a pre-formed pyrrole or by incorporating a sulfur-containing building block during the ring synthesis itself.

Direct Thiylation Reactions of Pyrroles

Direct C-H thiolation of pyrroles is a feasible, though sometimes challenging, approach due to the electron-rich nature of the pyrrole ring, which can lead to issues with regioselectivity and over-reaction. researchgate.net Catalytic methods have been developed to control the introduction of sulfur-containing groups.

Copper-Catalyzed Thiolation: Copper(I) catalysts have been successfully used for the thiolation of C-H bonds in pyrroles and indoles using disulfides as the thiolating agent. researchgate.net This method can lead to dual C-H thiolation in some pyrrole substrates. researchgate.net

Thiocyanation: The introduction of a thiocyanate (B1210189) group (-SCN) can serve as a precursor to a thiol. Pyrroles can be thiocyanated using reagents like potassium thiocyanate (KSCN) in the presence of an oxidant. sci-hub.se The resulting thiocyanatopyrrole can then be converted to the corresponding thiol.

Thiolation/Cyclization of Acyclic Precursors: An alternative strategy involves the thiolation/cyclization of acyclic starting materials. For instance, the reaction of homopropargylic tosylamides with thiols can selectively produce 3-thiolated pyrroles, with the solvent playing a key role in controlling the outcome. rsc.org

Table 2: Selected Methods for Introducing Sulfur into Pyrrole Rings
MethodReagents/CatalystKey OutcomeReference
Direct C-H ThiolationDisulfides / Copper(I) catalystSynthesis of sulfenyl pyrroles. researchgate.net
ThiocyanationKSCN / OxidantForms a thiocyanate group, a precursor to a thiol. sci-hub.se
Thiolation/CyclizationHomopropargylic tosylamides / ThiolsSelective synthesis of 3-thiolated pyrroles. rsc.org
CycloadditionPhenacyl malononitriles / Mercapto-containing reagentsSynthesis of 2-thio-substituted pyrroles. nih.govacs.org

S-Alkylation/Benzylation Approaches in Heterocyclic Synthesis

Once a thiol group is present on the pyrrole ring (a mercaptopyrrole or pyrrolethiol), the benzylsulfanyl moiety can be readily introduced via an S-alkylation reaction. This is a standard and highly efficient method for forming carbon-sulfur bonds.

The reaction involves the deprotonation of the thiol group with a suitable base to form a nucleophilic thiolate anion. This anion then displaces a halide from an alkylating agent, in this case, a benzyl (B1604629) halide such as benzyl bromide or benzyl chloride, to form the desired thioether. mdpi.com

A representative procedure involves treating a thiol-containing heterocycle with a base like potassium carbonate (K₂CO₃) in a suitable solvent such as ethanol, followed by the addition of the benzyl halide. mdpi.comresearchgate.net The reaction typically proceeds smoothly to give the S-benzylated product in good yield. mdpi.com This strategy is widely applicable in heterocyclic chemistry for the synthesis of various benzylsulfanyl derivatives. researchgate.net

Multicomponent Reactions Towards Sulfur-Containing Pyrroles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.govmdpi.comrsc.org This approach is advantageous due to its high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds from readily available building blocks. nih.govrsc.org

Several MCRs have been developed for the synthesis of polysubstituted pyrroles, with some adaptable for the inclusion of sulfur-containing moieties. nih.govresearchgate.net One notable strategy involves a formal [4+1] cycloaddition sequence using sulfur ylides. acs.orgnih.gov In this method, polysubstituted pyrroles are synthesized from sulfur ylides and α,β-unsaturated imines under mild and efficient conditions. acs.orgnih.govresearchgate.net This reaction proceeds through a sequence involving cycloaddition, elimination, and subsequent aromatization. nih.gov

MCR StrategyKey ReactantsConditionsOutcomeReference
[4+1] Cycloaddition Sulfur ylides, α,β-unsaturated iminesMild conditions, high efficiencyPolysubstituted pyrroles acs.org, nih.gov
Thioamide-based MCR Thioamide-enol, Aldehyde, Ammonia sourceOptimized to reduce by-productsSubstituted pyrroles via sulfur extrusion rsc.org
Hantzsch Pyrrole Synthesis β-dicarbonyl compounds, Amines, α-haloketonesCan be performed solvent-free (HSVM)Polysubstituted pyrroles mdpi.com, researchgate.net

Advanced Synthetic Techniques and Reaction Condition Optimization

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient protocols. Techniques such as continuous flow synthesis and the use of catalyst-free, mild reaction conditions are at the forefront of this movement, offering significant advantages over traditional batch processing.

Continuous flow chemistry, where reactants are pumped through a reactor (often a heated tube or microreactor), offers superior control over reaction parameters such as temperature, pressure, and residence time. acs.org This technology minimizes chemical and energy waste and can lead to improved yields, higher safety, and easier scalability compared to conventional batch methods. rsc.orgacs.org

The synthesis of pyrrole derivatives has been successfully adapted to continuous flow systems. For instance, a modification of the Clauson-Kaas protocol has been developed for synthesizing N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and various amines or sulfonamides. acs.orgresearchgate.net This method can be performed under both continuous flow and batch conditions, yielding N-functionalized pyrroles in high yields. acs.org

Another significant application is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids. nih.govacs.org This process utilizes the Hantzsch pyrrole synthesis, where the HBr generated as a by-product is used in-situ to hydrolyze a tert-butyl ester, affording the carboxylic acid directly in a single microreactor. acs.orgresearchgate.net Researchers have also developed flow processes using β-chloroenals as versatile precursors, which react with amino acid esters to generate polysubstituted pyrroles at elevated temperatures with short residence times, demonstrating high yield and rapid synthesis. richmond.edu Optimization studies show that longer residence times and higher temperatures generally increase both conversion and yield. richmond.edu

Flow Synthesis ProtocolPrecursorsKey ConditionsProduct TypeReference
Modified Clauson-Kaas 2,5-Dimethoxytetrahydrofuran, Anilines/Sulfonamides160-180°C, p-TsOH or H₂SO₄ catalyst, 3.14 min residence timeN-Substituted pyrroles acs.org, researchgate.net
Hantzsch Reaction tert-Butyl acetoacetates, Amines, α-BromoketonesIn-situ hydrolysis of esterPyrrole-3-carboxylic acids nih.gov, acs.org
From β-chloroenals Aryl ketones (to form β-chloroenal), Glycine methyl ester145°C, 30 min residence timePolysubstituted pyrroles richmond.edu

The development of synthetic methods that operate under mild, catalyst-free conditions is a primary goal of green chemistry. These reactions reduce reliance on potentially toxic and expensive metal catalysts and simplify purification procedures.

An operationally simple, catalyst-free protocol for the direct synthesis of C3-functionalized pyrroles has been developed. rsc.org This method involves a multicomponent reaction where an enamine, generated in-situ from succinaldehyde (B1195056) and a primary amine, is trapped by an activated carbonyl compound. The reaction proceeds smoothly under open-flask conditions, demonstrating high atom economy and avoiding the need for protecting groups. rsc.org

Similarly, catalyst-free conditions have been employed for the synthesis of certain N-substituted pyrroles via the Clauson-Kaas reaction, where the reactivity of the substrate itself is sufficient to promote the reaction. researchgate.net The reaction of 4-nitro-1,3-diarylbutan-1-ones with ammonium acetate in the presence of morpholine (B109124) and sulfur also provides 2,4-diarylpyrroles in excellent yields without the need for a catalyst. organic-chemistry.org Furthermore, some three-component syntheses of tetrasubstituted pyrroles from primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes proceed under catalyst- and solvent-free conditions with high atom economy. organic-chemistry.org These examples highlight a significant trend towards more sustainable and efficient synthetic strategies for constructing the pyrrole ring.

Catalyst-Free MethodReactantsConditionsProduct TypeReference
MCR from Succinaldehyde Succinaldehyde, Primary amine, Activated carbonyl"Just-mix" fashion, open flask, room temp.C3-substituted N-alkyl/aryl/H pyrroles rsc.org
From Nitro-butanone 4-Nitro-1,3-diarylbutan-1-ones, Ammonium acetate, SulfurMorpholine as base2,4-Diarylpyrroles organic-chemistry.org
Three-component MCR Primary amine, Dialkyl acetylenedicarboxylate, β-NitrostyreneSolvent-freeTetrasubstituted pyrroles organic-chemistry.org
Modified Clauson-Kaas 2,5-Dimethoxytetrahydrofuran, Aniline (substrate-dependent)Mild conditionsN-Phenylpyrrole acs.org, researchgate.net

Computational and Theoretical Studies of 3 Benzylsulfanyl 1h Pyrrole

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's geometry, stability, and electronic properties. rsc.org These methods can predict various parameters before a compound is even synthesized.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. mdpi.com For compounds containing the benzylsulfanyl group, such as the 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine scaffold, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to optimize the molecular geometry and analyze electronic properties. mdpi.comnih.gov

Such analyses typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energies of these frontier orbitals are crucial, as they determine the molecule's ability to donate or accept electrons. For the aforementioned benzylsulfanyl-containing triazole, the HOMO was found to be located over the sulfur atom and the triazole π-system, while the LUMO was distributed over the triazole and indole (B1671886) moieties. mdpi.com This suggests that the HOMO-LUMO excitation represents a mix of n-π* and π-π* transitions. mdpi.com The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. mdpi.com

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution across the molecule and identify regions prone to electrophilic or nucleophilic attack. mdpi.commdpi.com In the related triazole derivative, the analysis revealed a polar molecule with a significant calculated dipole moment, indicating distinct regions of positive and negative potential. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties (Based on an Analogous Benzylsulfanyl Scaffold) This table presents data from a study on 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine as a proxy for understanding the potential properties of 3-(Benzylsulfanyl)-1H-pyrrole.

ParameterCalculated Value (eV)Description
EHOMO-5.454Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. mdpi.com
ELUMO-1.070Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. mdpi.com
Energy Gap (ΔE)4.384The energy difference between HOMO and LUMO, related to molecular reactivity and stability. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net The Gauge-Including Atomic Orbitals (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). mdpi.comepstem.net For the related benzylsulfanyl-triazolyl-indole scaffold, the calculated chemical shifts showed good correlation with experimental values. mdpi.comresearchgate.net For instance, the methylene (B1212753) carbon of the benzyl (B1604629) group was computationally and experimentally identified at a characteristic chemical shift, confirming the S-benzylation. mdpi.comresearchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). mdpi.com Calculations can determine the vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). acs.org In the study of the analogous triazole, TD-DFT calculations successfully assigned the experimentally observed absorption bands to specific electronic transitions within the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data and Transitions (Based on an Analogous Benzylsulfanyl Scaffold) This table shows representative data from a TD-DFT study on a related compound, illustrating the types of predictions possible for this compound. mdpi.com

Experimental λ (nm)Calculated λ (nm)Oscillator Strength (f)Major Transition Contribution
307305.51.020HOMO→LUMO (96%)
295 (shoulder)288.80.069H-1→LUMO (92%)
244232.30.248HOMO→L+3 (81%)

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. asianjpr.comnutricion.org These simulations are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. asianjpr.com Pyrrole (B145914) derivatives have been extensively studied as inhibitors for various targets, including kinases, reductases, and carbonic anhydrases. nih.govnih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. asianjpr.com The process involves sampling numerous possible conformations of the ligand within the active site of the target and scoring them based on their binding affinity. science.gov Studies on pyrrole-containing compounds have used docking to elucidate binding modes with various enzymes. For example, new pyrrole scaffolds have been docked into the active sites of enoyl ACP reductase and dihydrofolate reductase to explore their potential as antitubercular agents. nih.gov

These simulations reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. researchgate.net The binding mode provides a structural hypothesis for the compound's activity. The docking score, a numerical value representing the predicted binding affinity, is used to rank and prioritize compounds for further experimental testing. science.gov For instance, in the development of EGFR inhibitors, the binding energy of docked pyrrolo-pyrimidine derivatives was calculated and used to correlate with their observed anticancer activity. nih.gov

Standard docking procedures often treat the protein receptor as a rigid structure. asianjpr.com However, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit". researchgate.net Induced-Fit Docking (IFD) protocols account for this flexibility by allowing both the ligand and the protein side chains in the binding pocket to adjust their conformations mutually. researchgate.netpubcompare.ai This often leads to a more accurate prediction of the true binding mode. pubcompare.ai

To obtain a more quantitative prediction of binding affinity, binding free energy calculations are performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used post-docking techniques. researchgate.netnih.gov These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models and estimations of entropy. nih.gov Although computationally intensive, alchemical free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), offer even more accurate estimations of the relative binding free energies between different ligands. arxiv.orgboku.ac.at These calculations are critical for lead optimization in drug design. arxiv.org

Reactivity Descriptors and Computational Insights into Reaction Selectivity

DFT calculations can provide more than just structural information; they can also be used to compute a variety of "reactivity descriptors." These indices help to predict the reactivity and selectivity of a molecule in chemical reactions. mdpi.com The energies of the frontier molecular orbitals, HOMO and LUMO, are used to calculate several key global reactivity descriptors. mdpi.com

Key reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO. mdpi.com

Chemical Hardness (η) : Defined as η = (I - A) / 2, it measures the resistance to change in electron distribution. mdpi.com

Chemical Potential (μ) : Defined as μ = -(I + A) / 2, it measures the "escaping tendency" of electrons from a system. mdpi.com

Electrophilicity Index (ω) : Defined as ω = μ² / 2η, it quantifies the ability of a species to accept electrons. mdpi.com

These descriptors provide a quantitative basis for understanding the molecule's behavior. For the related benzylsulfanyl-triazolyl-indole scaffold, these descriptors were calculated to predict its chemical reactivity. mdpi.com Such analyses can offer insights into which sites on the this compound molecule are most likely to participate in electrophilic or nucleophilic reactions, thereby guiding synthetic strategies. mdpi.com

Table 3: Representative Global Reactivity Descriptors (Based on an Analogous Benzylsulfanyl Scaffold) This table presents data from a study on 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine to illustrate the types of reactivity insights that can be gained for this compound. mdpi.com

Reactivity DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (I)-EHOMO5.454Energy required to remove an electron.
Electron Affinity (A)-ELUMO1.070Energy released when an electron is added.
Chemical Hardness (η)(I - A) / 22.192A higher value indicates greater stability and lower reactivity.
Chemical Potential (μ)-(I + A) / 2-3.262Indicates the tendency of electrons to escape the system.
Electrophilicity Index (ω)μ² / 2η2.427Measures the propensity of the molecule to act as an electrophile.

Structure Activity Relationship Sar Studies of 3 Benzylsulfanyl 1h Pyrrole Derivatives

Impact of Benzylsulfanyl Moiety on Pyrrole (B145914) Bioactivity

The presence and nature of the benzylsulfanyl moiety are often pivotal for the bioactivity of various heterocyclic compounds. solubilityofthings.comnih.gov For instance, in a series of benzoxazole (B165842) derivatives, the dinitrobenzylsulfanyl group was identified as a key contributor to significant antimycobacterial activity. nih.gov This highlights the importance of the substituents on the benzyl (B1604629) portion of the benzylsulfanyl group in modulating biological effects. The flexibility of the sulfur linkage allows the benzyl group to adopt various conformations, potentially enabling a better fit within the binding site of a target protein. solubilityofthings.com

Furthermore, the lipophilicity conferred by the benzylsulfanyl group can impact the compound's ability to cross biological membranes, a critical factor for reaching intracellular targets. nih.gov Studies on other sulfur-containing heterocyclic compounds have shown that modifications to the S-alkyl or S-aryl group can significantly alter their biological profiles. researchgate.net Therefore, the benzylsulfanyl moiety in 3-(benzylsulfanyl)-1H-pyrrole derivatives is not merely a passive linker but an active participant in defining the molecule's pharmacodynamic and pharmacokinetic properties. The exploration of various substituents on the phenyl ring of the benzylsulfanyl group is a common strategy to fine-tune the biological activity of these compounds. nih.gov

Influence of Substituent Variations on Pyrrole Core Pharmacophore

The pyrrole ring is a versatile heterocyclic scaffold that serves as a foundation for a wide array of biologically active molecules. nih.govmdpi.com Variations in substituents on the pyrrole core of this compound derivatives can profoundly influence their pharmacophoric features and, consequently, their biological activities. nih.govnih.gov A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

In the broader context of pyrrole chemistry, SAR studies have revealed that specific substitution patterns are often associated with particular biological activities. nih.govmdpi.com For instance, in the development of antibacterial agents, the presence of certain substituents on the pyrrole ring has been shown to enhance penetration into bacterial cells and improve target binding. nih.gov Similarly, for anticancer applications, specific substitutions on the pyrrole scaffold have been found to be crucial for potent activity. nih.gov Therefore, a systematic exploration of substituent variations on the pyrrole core is a key strategy in the rational design of novel this compound-based therapeutic agents. nih.gov

SAR in Relation to Specific Biological Targets

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific biological targets. Understanding the structure-activity relationships (SAR) in the context of these targets is paramount for the development of potent and selective therapeutic agents. The following subsections delve into the SAR of these derivatives concerning their modulatory effects on various enzymes and receptors.

Conformational Analysis and Rotable Bonds in SAR

The benzylsulfanyl group has several rotable bonds: the C-S bond between the pyrrole ring and the sulfur atom, the S-CH2 bond, and the CH2-phenyl bond. The rotational freedom around these bonds allows the benzylsulfanyl group to adopt a wide range of conformations. This flexibility can be advantageous, as it may allow the molecule to adapt its shape to fit optimally into a binding site. researchgate.net However, excessive flexibility can also be detrimental, as it can lead to a significant entropic penalty upon binding, thereby reducing the binding affinity. acs.org

SAR studies often aim to strike a balance between flexibility and rigidity. acs.org For instance, in the development of antitubercular agents, it has been observed that an increase in the number of rotable bonds can sometimes correlate with increased activity, possibly by allowing for better interaction with the target enzyme. researchgate.net Conversely, in other cases, constraining the conformation by introducing more rigid structural elements can lead to an increase in potency by reducing the entropic cost of binding. acs.org

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to perform conformational analysis and to predict the preferred binding modes of this compound derivatives. researchgate.net These computational studies can provide valuable insights into the key intermolecular interactions that stabilize the ligand-receptor complex and can guide the design of new analogs with improved conformational properties. By understanding the interplay between conformational flexibility and biological activity, medicinal chemists can rationally design more potent and selective this compound-based therapeutic agents.

Biological Activity Research and Molecular Target Elucidation for 3 Benzylsulfanyl 1h Pyrrole Derivatives in Vitro Focus

In Vitro Antimicrobial and Antimycobacterial Activities

Derivatives of 3-(benzylsulfanyl)-1H-pyrrole have been the subject of numerous studies to determine their efficacy against a range of microbial pathogens. These investigations are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

In Vitro Antibacterial Spectrum and Efficacy

The antibacterial potential of various pyrrole (B145914) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study on a series of newly synthesized pyrrole derivatives demonstrated notable activity. jmcs.org.mx For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives exhibited moderate to excellent inhibition against Gram-positive bacteria, although they were inactive against Gram-negative strains. acgpubs.org This suggests a degree of selectivity in their mechanism of action. One particular compound, 3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide, showed excellent activity against E. coli when compared to the standard drug ciprofloxacin. acgpubs.org Another study found that a triazole linked with a pyrrole derivative was highly active against P. mirabilis. core.ac.uk

Interactive Table: In Vitro Antibacterial Activity of Selected Pyrrole Derivatives

Compound Test Organism Activity Reference
3,5-dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide E. coli Excellent acgpubs.org
Triazole-pyrrole derivative P. mirabilis Highly Active core.ac.uk
Oxadiazole-pyrrole derivative M. luteus Highly Active core.ac.uk
1,2,3,4-tetrasubstituted pyrrole derivatives Gram-positive bacteria Moderate to Excellent acgpubs.org

In Vitro Antifungal Properties

The antifungal activity of this compound derivatives has also been a focus of research. In one study, a series of pyrrole derivatives were screened for their antifungal activity against various fungi. jmcs.org.mx A compound featuring an oxadiazole moiety connected to the pyrrole ring demonstrated high activity against C. albicans. core.ac.uk Similarly, a triazole-pyrrole derivative was found to be highly active against A. niger. core.ac.uk These findings highlight the potential of these compounds as leads for the development of new antifungal agents. nih.gov

Interactive Table: In Vitro Antifungal Activity of Selected Pyrrole Derivatives

Compound Test Organism Activity Reference
Oxadiazole-pyrrole derivative C. albicans Highly Active core.ac.uk

In Vitro Antimycobacterial Evaluation

Several studies have explored the antimycobacterial potential of this compound and related structures. Research into 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, which share the benzylsulfanyl moiety, has shown that the 3,5-dinitrobenzyl group is crucial for high in vitro antimycobacterial activity. nih.govacs.org Derivatives with this feature displayed significant activity against Mycobacterium tuberculosis. nih.govacs.org Specifically, 2,4-dinitrobenzyl isomers had substantially lower antimycobacterial activity, and other substitutions led to a complete loss of activity. nih.govacs.org

A series of 3-benzylsulfanyl derivatives of 1,2,4-triazole (B32235) were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, M. avium, and M. kansasii. researchgate.net The results indicated moderate to slight activity, with the most active compounds containing two nitro groups or a thioamide group on the benzyl (B1604629) moiety. researchgate.net The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to over 1000 micromol/l. researchgate.net

In Vitro Anti-Inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of pyrrole derivatives are of significant interest due to the role of inflammation and oxidative stress in numerous diseases. nih.govnih.gov

In Vitro Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases are key enzymes in the inflammatory pathway. cabidigitallibrary.org The ability of pyrrole derivatives to inhibit these enzymes has been investigated. In a study of novel 3,4-disubstituted pyrrole derivatives and their cinnamic hybrids, several compounds were evaluated for their ability to inhibit soybean lipoxygenase (sLOX). mdpi.comnih.gov While all the tested compounds were less potent than the reference, nordihydroguaiaretic acid (NDGA), some showed promising activity. mdpi.com One pyrrole derivative, in particular, was identified as the most potent s-LOX inhibitor with an IC50 value of 7.5 μM. nih.gov The study also found that hybrid molecules combining pyrrole and cinnamate (B1238496) structures exhibited strong activity against soybean LOX. mdpi.com

Interactive Table: In Vitro sLOX Inhibition by Pyrrole Derivatives

Compound Type Activity IC50 Value Reference
Pyrrole derivative Most potent inhibitor in study 7.5 μM nih.gov
Pyrrole-cinnamate hybrids Strong activity 27.5 μM - 30 μM mdpi.comnih.gov

In Vitro General Antioxidant Activity

The antioxidant capacity of pyrrole derivatives is a field of active investigation, with studies employing various in vitro assays to determine their ability to neutralize free radicals. The inherent electronic properties of the pyrrole ring, combined with specific substituents, contribute to their antioxidant potential. nih.govmdpi.com The presence of an N-H group in the pyrrole core is considered important for this activity. mdpi.com

Research into pyrrole-based hydrazones and other derivatives has demonstrated significant radical scavenging activity. nih.govresearchgate.net Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests are commonly used to quantify this activity. mdpi.comfarmaciajournal.com For instance, certain novel pyrrole-based hydrazide-hydrazone compounds have shown potent antioxidant effects. researchgate.net In one study, a piperazine-based amide derivative of a pyrrole carboxylic acid, compound 5a2 , was identified as a prominent antioxidant in both DPPH and ABTS assays. farmaciajournal.com Another study found that a pyrimidine-ligated pyrrole derivative, 2c , displayed a high antioxidant activity against DPPH with an IC50 of 6.55 μg/mL. researchgate.net These findings highlight that specific substitutions on the pyrrole scaffold are crucial for enhancing its intrinsic antioxidant properties. nih.govnih.gov

Table 1: In Vitro Antioxidant Activity of Selected Pyrrole Derivatives

CompoundAssayAntioxidant Activity (IC50)Reference
Compound 2c (pyrimidine-ligated pyrrole)DPPH6.55 µg/mL researchgate.net
Compound 3c (purine-ligated pyrrole)ABTS18.37 µg/mL researchgate.net
Hydrazide-hydrazone 5bABTSMore potent than Trolox standard researchgate.net
Compound 5a2 (piperazine amide derivative)DPPH & ABTSSignificant antioxidant capacity farmaciajournal.com

Target-Specific Enzyme and Receptor Modulation (In Vitro)

Beyond general antioxidant effects, derivatives of the this compound scaffold have been synthesized and evaluated for their ability to modulate specific biological targets, including kinases, bacterial enzymes, and components of the innate immune system.

The inhibition of protein kinases is a critical strategy in the development of treatments for diseases like cancer. Pyrrole-containing compounds have emerged as a privileged scaffold for designing potent kinase inhibitors. mdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. researchgate.net Several pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors. In one study, compounds featuring biaryl urea (B33335) moieties, such as 12d and 15c , demonstrated very high potency with IC50 values of 11.9 nM and 13.6 nM, respectively. researchgate.net Other research on 1,5-diarylpyrrole derivatives also identified potent VEGFR-2 inhibitors. mdpi.com For example, a derivative with an azomethine linker, compound 2b , showed a VEGFR-2 inhibitory IC50 of 0.20 µM. mdpi.com

Extracellular Signal-Regulated Kinase (ERK1/2): The ERK pathway is a central signaling cascade that regulates cell proliferation and survival and is often hyperactivated in cancer. acs.orgresearchgate.net Pyrrole-based compounds have been successfully designed as ERK1/2 inhibitors. A novel series of pyrazolylpyrroles was identified, leading to the discovery of compound 6p as a potent and selective nanomolar inhibitor of ERK2. researchgate.net Another study developed a pyrrole-fused urea scaffold, from which the lead compound SHR2415 emerged as a highly potent ERK1/2 inhibitor. acs.org

Table 2: In Vitro Kinase Inhibition by Selected Pyrrole Derivatives

CompoundTarget KinaseInhibitory Potency (IC50)Reference
Compound 12d (pyrrolo[2,3-d]pyrimidine)VEGFR-211.9 nM researchgate.net
Compound 15c (pyrrolo[2,3-d]pyrimidine)VEGFR-213.6 nM researchgate.net
Compound 2b (tolmetin derivative)VEGFR-20.20 µM mdpi.com
Compound 6p (pyrazolylpyrrole)ERK2Nanomolar range researchgate.net
SHR2415 (pyrrole-fused urea)ERK1/2High potency acs.org

Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, posing a significant threat to global health. preprints.org The development of MBL inhibitors that can be co-administered with antibiotics is a critical therapeutic goal. Pyrrole derivatives have been identified as a promising class of MBL inhibitors. nih.govacs.org

One key scaffold, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1a ), was identified as a lead compound for broad-spectrum MBL inhibition. preprints.org Subsequent structure-activity relationship studies led to derivatives with enhanced potency. For example, compound 5f , a derivative of this scaffold, demonstrated high potency against representatives from all MBL subfamilies, with Ki values in the low micromolar range. preprints.org Another important class is the N-sulfamoylpyrrole-2-carboxylates (NSPCs), which are potent inhibitors of clinically relevant B1 subclass MBLs like NDM-1, VIM-1, and IMP-1. nih.govacs.org These compounds have shown submicromolar activity, with some derivatives achieving nanomolar potency against NDM-1. acs.orgmdpi.com

Table 3: In Vitro Metallo-β-Lactamase (MBL) Inhibition by Pyrrole Derivatives

Compound Class/ScaffoldTarget MBLInhibitory Potency (Ki or pIC50)Reference
Compound 1a (2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile)IMP-1Kic = 21 µM preprints.org
Compound 5f (Derivative of 1a)Multiple MBLsLow µM Ki values preprints.org
NSPC Compound 12 (cyclic guanidine)VIM-1pIC50 = 8.5 acs.org
NSPC Compounds 6a, 6b, 10, 13NDM-1Nanomolar IC50 acs.org
NSPC CompoundsIMP-1pIC50 values 7.3–9.2 acs.org

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While COX-1 is involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Developing selective COX-2 inhibitors is desirable to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Substituted 1,5-diarylpyrrole derivatives have been extensively studied as potent and selective COX-2 inhibitors. core.ac.ukunina.it

These compounds often feature a sulfonylphenyl group at one of the aryl positions, mimicking the structure of selective inhibitors like celecoxib. core.ac.uk Research has shown that ester derivatives of these pyrroles can be highly active, with some compounds exhibiting IC50 values for COX-2 in the low nanomolar range (e.g., 7-43 nM). core.ac.uk For example, the para-fluoro derivative 10b was found to be a remarkably potent and selective COX-2 inhibitor with an IC50 of 0.007 µM. unina.it The selectivity index (COX-1 IC50 / COX-2 IC50) for these compounds can be exceptionally high, often exceeding several thousand, indicating a strong preference for inhibiting the COX-2 isoform. core.ac.ukunina.it

Table 4: In Vitro Cyclooxygenase (COX) Inhibition by 1,5-Diarylpyrrole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 10a>1000.007>14,285 core.ac.uk
Compound 10b>1000.007>14,285 unina.it
Compound 8c>1000.013>7692 unina.it
Compound 1d>250.04>625 unina.it
Celecoxib (Reference)5.10.079~65 unina.it

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and initiates a potent type I interferon response. nih.gov Activating this pathway with small-molecule agonists is a promising strategy in cancer immunotherapy. A series of 1H-pyrrole-3-carbonitrile derivatives have been discovered as potent STING agonists. nih.govresearchgate.net

These compounds function by binding directly to the STING protein. nih.gov The lead compound 4A showed robust activity in a human THP-1 cell reporter assay with an EC50 value of 10.49 µM. nih.gov Further optimization led to the identification of compound 7F , which exhibited an EC50 of 1.19 µM, comparable to the well-known STING agonist SR-717. nih.govnih.gov The activity of these agonists is confirmed to be STING-dependent, as they are inactive in STING knockout cells. nih.gov Mechanistically, these compounds induce the phosphorylation of key downstream signaling proteins, including TBK1 and IRF3, which are essential for the production of interferons and other cytokines. researchgate.netnih.govnih.gov

Table 5: In Vitro STING Agonist Activity of 1H-Pyrrole-3-carbonitrile Derivatives

CompoundAssayAgonist Potency (EC50)Reference
Compound 4ATHP-1 Reporter Assay10.49 ± 1.95 µM nih.gov
Compound 7FTHP-1 Reporter Assay1.19 ± 0.05 µM nih.gov
Compound 7PTHP-1 Reporter Assay2.99 µM nih.gov
Compound 7RTHP-1 Reporter Assay2.53 µM nih.gov
SR-717 (Reference)THP-1 Reporter AssayComparable to 7F, 7P, 7R nih.gov

The Macrophage Infectivity Potentiator (Mip) protein is a virulence factor found in a variety of pathogenic bacteria, such as Legionella pneumophila and Burkholderia pseudomallei. preprints.orgtandfonline.com Mip proteins possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for the proper folding of certain proteins involved in host cell invasion and intracellular survival. preprints.orgtandfonline.com Inhibiting the Mip protein is therefore an attractive anti-virulence strategy.

Small-molecule inhibitors targeting the Mip protein have been developed, with some studies exploring pyrrole analogues. These inhibitors are designed to bind to the active site of the enzyme, blocking its isomerase activity. Research has shown that inhibiting Mip can reduce the virulence and survival of pathogens in vitro. The development of potent and specific Mip inhibitors based on various scaffolds, including those related to pyrrole, is an ongoing area of research aimed at creating new anti-infective agents.

Cytochrome P450 (CYP) Isoform Inhibition Assessment (In Vitro)

The evaluation of how novel compounds interact with Cytochrome P450 (CYP) enzymes is a critical step in drug development to predict potential drug-drug interactions. nih.gov In vitro studies provide essential data on the inhibitory potential of new chemical entities. bioivt.com

Research on a series of pyrrole-based hydrazide-hydrazones explored their inhibitory effects on human CYP isoforms, specifically CYP1A2, CYP2D6, and CYP3A4. pensoft.netpensoft.net In these in vitro evaluations, the compounds were tested at a 1µM concentration. pensoft.net The findings revealed that the tested pyrrole derivatives did not produce any statistically significant inhibition of CYP1A2 and CYP2D6. pensoft.net

However, one of the derivatives, designated as compound 12 , demonstrated a mild but statistically significant inhibitory effect on CYP3A4, reducing its activity by 20% compared to the control. pensoft.netpensoft.net The standard inhibitors used for comparison—α-naphthoflavone for CYP1A2, quinidine (B1679956) for CYP2D6, and ketoconazole (B1673606) for CYP3A4—each decreased the respective enzyme's activity by a significant 55%. pensoft.net This suggests that while compound 12 has some interaction with CYP3A4, its inhibitory effect is weak. pensoft.netpensoft.net

The potential for such interactions, even if weak, underscores the importance of these early-stage in vitro assessments. pensoft.net The inhibition of CYP enzymes can alter the metabolism of co-administered drugs, potentially leading to adverse effects. nih.gov Therefore, even minor inhibitory activity warrants consideration in the broader safety assessment of a new compound.

Table 1: In Vitro Inhibition of Human CYP Isoforms by Pyrrole Derivatives

Compound CYP Isoform Concentration % Inhibition Standard Inhibitor % Inhibition by Standard
11 CYP1A2 1µM Not significant α-Naphthoflavone 55%
CYP2D6 1µM Not significant Quinidine 55%
CYP3A4 1µM Not significant Ketoconazole 55%
11l CYP1A2 1µM Not significant α-Naphthoflavone 55%
CYP2D6 1µM Not significant Quinidine 55%
CYP3A4 1µM Not significant Ketoconazole 55%
12 CYP1A2 1µM Not significant α-Naphthoflavone 55%
CYP2D6 1µM Not significant Quinidine 55%
CYP3A4 1µM 20% Ketoconazole 55%
12a CYP1A2 1µM Not significant α-Naphthoflavone 55%
CYP2D6 1µM Not significant Quinidine 55%
CYP3A4 1µM Not significant Ketoconazole 55%

Data sourced from in vitro evaluations of pyrrole-based hydrazide-hydrazones. pensoft.netpensoft.net

In Vitro Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a known virulence factor in some pathogenic bacteria. researchgate.net The inhibition of this enzyme is a therapeutic strategy for infections caused by such pathogens. researchgate.net In the search for new urease inhibitors, various heterocyclic compounds, including pyrrole derivatives, are often investigated.

While direct studies on this compound itself as a urease inhibitor are not extensively detailed in the provided context, the broader class of pyrrole derivatives has shown promise in this area. For instance, studies on other classes of compounds, such as dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and oxazole-based imidazopyridine scaffolds, have demonstrated potent in vitro urease inhibitory activity, with some derivatives showing significantly lower IC50 values than the standard inhibitor, thiourea. ekb.egnih.gov These findings highlight the potential of heterocyclic structures in the design of novel urease inhibitors. researchgate.net The evaluation of urease inhibition is typically conducted using in vitro spectrophotometric methods, such as the modified Berthelot method. researchgate.net

In Vitro Metabolic Pathways Research

Investigating the metabolic pathways of a drug candidate is a fundamental aspect of its development, helping to understand its biotransformation and potential for forming active or reactive metabolites. pensoft.net

Use of In Vitro Models for Metabolite Identification

In vitro models are indispensable tools for the early identification of metabolic pathways. europa.eu Systems such as human liver microsomes, cryopreserved hepatocytes, and recombinant enzymes are commonly employed. nih.govnih.gov These models allow for the incubation of a compound to generate metabolites, which can then be identified using advanced analytical techniques like liquid chromatography-quadrupole time of flight-high-resolution mass spectrometry (LC-QTOF-HRMS). nih.gov This approach enables the characterization of various metabolic transformations, including N-dealkylation, hydroxylation, and glucuronidation. nih.gov The use of in vitro systems provides a controlled environment to study metabolism, offering insights that are crucial for predicting in vivo behavior. nih.gov

Enzyme Systems Involved in In Vitro Metabolism (e.g., CYP3A4, UGT)

The primary enzyme systems responsible for drug metabolism are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.gov CYP3A4 is a major isoform in the liver and intestine, involved in the metabolism of a vast number of drugs. pensoft.netnih.gov UGTs are responsible for glucuronidation, a major phase II metabolic pathway that facilitates the excretion of drugs and other xenobiotics. nih.gov

In vitro studies have shown that CYP3A4 is a key enzyme in the metabolism of many compounds. nih.gov Furthermore, there can be interactions between these enzyme systems. For example, some UGT isoforms, like UGT1A9 and UGT2B7, have been shown to interact with and suppress the activity of CYP3A4. nih.gov Understanding which specific enzymes are involved in the metabolism of a compound like this compound is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions. nih.gov In vitro phenotyping assays using human liver microsomes and recombinant CYPs are standard methods to identify the specific CYP isoforms responsible for a compound's metabolism. nih.gov

Applications of 3 Benzylsulfanyl 1h Pyrrole Derivatives in Materials Science and Catalysis Research

Electropolymerization for Organic Electronics and Electrode Coatings

The ability of pyrrole (B145914) and its derivatives to form conductive polymers through electropolymerization is a cornerstone of their application in organic electronics. nih.gov These polymers, known as polypyrroles (PPy), are valued for their high conductivity, environmental stability, and biocompatibility. researchgate.net The functionalization of the pyrrole monomer, such as with a benzylsulfanyl group, allows for the tuning of the resulting polymer's properties for specific applications like electrode coatings and sensors. mdpi.comacs.org

The synthesis of polypyrrole films is often achieved through electropolymerization, a process that offers superior control over the film's thickness and morphology. frontiersin.org Research has demonstrated the successful electropolymerization of N-substituted pyrroles, including derivatives like 1-(benzylsulfonyl)-1H-pyrrole, an isomer of the subject compound. mdpi.comacs.orgresearchgate.net In these studies, polymeric films were deposited onto graphite (B72142) foil electrodes by repeatedly scanning the electrical potential in a solution containing the monomer. mdpi.comacs.orgresearchgate.netresearchgate.net

The process typically involves cyclic voltammetry (CV) in an acetonitrile (B52724) solution with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6). mdpi.com For instance, the electropolymerization of 1-(benzylsulfonyl)-1H-pyrrole was conducted by scanning the potential between -1.8 and 1.8 V. mdpi.comacs.orgresearchgate.netresearchgate.net The formation of the polymer film is confirmed by the disappearance of signals in the FTIR spectra that are characteristic of the C-H bonds in the unsubstituted positions of the monomer's pyrrole ring. mdpi.comresearchgate.netresearchgate.net The resulting polymer films have been shown to be stable and can act as an insulating layer, an effect attributed to the hydrophobic nature of the N-substituents. mdpi.comresearchgate.net

Table 1: Electropolymerization Parameters for N-Substituted Pyrroles

Monomer Working Electrode Supporting Electrolyte Potential Window (vs Ag/AgCl) Result
N-phenylpyrrole Graphite Foil 0.1 M TBAPF6 in Acetonitrile -1.8 to 1.8 V Stable Polymeric Film mdpi.comacs.orgresearchgate.net
1-(benzylsulfonyl)-1H-pyrrole Graphite Foil 0.1 M TBAPF6 in Acetonitrile -1.8 to 1.8 V Stable Polymeric Film mdpi.comacs.orgresearchgate.net

This table is interactive. Click on the headers to sort.

The structure of the pyrrole monomer plays a critical role in its ability to undergo electropolymerization and in the properties of the resulting polymer. researchgate.net Studies on a variety of N-substituted pyrrole derivatives have shown that spatial factors, particularly substitution at the α-positions (the carbons adjacent to the nitrogen), can be the most significant element in preventing electropolymerization. researchgate.netsemanticscholar.org This steric hindrance can interfere with the coupling between monomer units, which is essential for polymer chain growth. The position and electronic nature of substituents influence the oxidation potential of the monomer and the conductivity and stability of the final polymer film. researchgate.net

Role in Polymer and Composite Materials

Beyond conductive polymers, pyrrole derivatives are being integrated into other types of polymer systems, such as elastomer composites, where they serve a fundamentally different but equally important role.

In the manufacturing of high-performance materials like tires, coupling agents are essential for creating a strong bond between the elastomer (rubber) matrix and reinforcing fillers like carbon black (CB) or silica (B1680970). acs.orgacs.org Recent research has focused on using bio-based, sulfur-containing pyrrole compounds as effective coupling agents. acs.orgacs.org These compounds can be synthesized from renewable resources and are designed to have functional groups that can react with both the filler surface and the unsaturated polymer chains of the elastomer. acs.orgacs.org

For example, compounds such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) and 1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP) have been used to functionalize carbon black. acs.org This functionalization creates a reactive form of carbon black that can covalently bond to elastomers like poly(styrene-co-butadiene) and poly(1,4-cis-isoprene). acs.org The result is an elastomer composite with improved curing efficiency, a significant increase in dynamic rigidity (approximately 20%), and a notable reduction in hysteresis (around 10%) at 70 °C, which translates to lower rolling resistance in tires. acs.org The use of these pyrrole-based coupling agents paves the way for a new generation of "green tires" with enhanced mechanical properties and reduced environmental impact. acs.org Similarly, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP) has been shown to be an effective coupling agent for silica in elastomer composites. acs.org

Table 2: Performance of Elastomer Composites with Pyrrole Coupling Agents

Pyrrole Compound Filler Elastomer Key Improvement
2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) Carbon Black Poly(styrene-co-butadiene), Poly(1,4-cis-isoprene) Reduced hysteresis, increased dynamic rigidity. acs.org
1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP) Carbon Black Poly(styrene-co-butadiene), Poly(1,4-cis-isoprene) ~10% hysteresis reduction, ~20% dynamic rigidity increase. acs.org
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP) Silica Unsaturated Elastomers Acts as a Janus molecule, bonding silica and elastomer. acs.org

This table is interactive. Click on the headers to sort.

Catalytic Applications Beyond Biological Systems

The unique electronic properties of the pyrrole ring, combined with the reactivity of substituents like the benzylsulfanyl group, make these compounds interesting candidates for non-biological catalysis. researchgate.net While much of the catalytic research on pyrroles has focused on their synthesis, there is growing interest in using pyrrole-containing structures themselves as catalysts or as key components in catalytic systems. researchgate.netsemanticscholar.org

Research has shown that pyrrole-based conjugated microporous polymers (CMPs) can act as efficient and reusable heterogeneous catalysts. researchgate.net These materials leverage the vast surface area and the presence of basic pyrrole nitrogen atoms as active sites. researchgate.net For example, CMPs synthesized from multitopic pyrrole monomers have been used to effectively catalyze the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, with excellent recycling performance. researchgate.net

In a different context, a derivative, 1-(benzylthio)-1H-pyrrole-2,5-dione, has been used as a reactant in an organocatalytic enantioselective sulfenylation reaction. This demonstrates the utility of the benzylthio-pyrrole scaffold in complex organic synthesis. Furthermore, the development of gold(I)-catalyzed reactions to create 3-sulfenyl pyrroles highlights the compatibility of the pyrrole-sulfur linkage with modern catalytic methods. acs.org While sulfur-containing compounds can sometimes poison transition metal catalysts, recent work has shown that robust iron-based catalytic systems can readily transform substrates bearing thioether groups, indicating that the catalytic application of compounds like 3-(Benzylsulfanyl)-1H-pyrrole is highly feasible with the appropriate system. researchgate.net

Future Research Directions and Perspectives on 3 Benzylsulfanyl 1h Pyrrole

Development of Novel Synthetic Methodologies

The synthesis of 3-substituted pyrroles, particularly those with thioether linkages, presents a valuable challenge in organic synthesis. While general methods for the synthesis of pyrroles are well-established, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, direct and efficient methodologies for introducing a benzylsulfanyl group at the 3-position are less common. Future research should focus on developing novel and efficient synthetic routes to 3-(Benzylsulfanyl)-1H-pyrrole and its derivatives.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Investigating palladium, copper, or nickel-catalyzed cross-coupling reactions between a 3-halopyrrole or a 3-pyrroleboronic acid derivative and benzyl (B1604629) mercaptan or its corresponding metal salt would be a primary focus. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and selectivity.

Direct C-H Functionalization: The development of methods for the direct C-H benzylation of the pyrrole (B145914) ring at the C-3 position using a suitable benzylsulfenylating agent would represent a highly atom-economical approach. This could involve the use of transition metal catalysts or photoredox catalysis.

Multicomponent Reactions: Designing one-pot multicomponent reactions that assemble the pyrrole ring with the desired benzylsulfanyl substituent from simple acyclic precursors would be a powerful strategy for generating molecular diversity.

Flow Chemistry Synthesis: The adaptation of existing or newly developed synthetic methods to continuous flow processes could offer advantages in terms of scalability, safety, and product purity. A notable example is the one-step continuous flow synthesis of pyrrole-3-carboxylic acids, which could potentially be adapted for the synthesis of precursors to this compound.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Cross-Coupling High yields, good functional group tolerance.Pre-functionalization of the pyrrole ring is required.
Direct C-H Functionalization High atom economy, reduced synthetic steps.Control of regioselectivity (C2 vs. C3), potential for over-functionalization.
Multicomponent Reactions High efficiency, rapid access to diverse derivatives.Finding suitable reaction partners and conditions.
Flow Chemistry Scalability, improved safety and purity.Initial optimization of flow parameters can be time-consuming.

Advanced Mechanistic Elucidation of Reactivity

A thorough understanding of the reactivity of this compound is essential for its application in further chemical synthesis. The benzylsulfanyl group, with its sulfur atom, is expected to influence the electronic distribution within the pyrrole ring, thereby affecting its behavior in various chemical transformations.

Future mechanistic studies should aim to:

Investigate Electrophilic Aromatic Substitution: Determine the regioselectivity and reactivity of this compound in common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effect of the benzylsulfanyl group needs to be experimentally and computationally evaluated.

Explore Oxidation and Reduction Chemistry: The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, which could lead to the corresponding sulfoxide (B87167) and sulfone derivatives. The conditions for these transformations and the properties of the resulting products should be investigated. Conversely, the reductive cleavage of the C-S bond could provide a route to 3-mercaptopyrrole.

Study Metal-Catalyzed Reactions: The sulfur atom can coordinate to transition metals, potentially influencing the outcome of catalytic reactions or enabling novel transformations. The role of the sulfur atom as a potential directing group in C-H activation reactions on the pyrrole ring or the benzyl group would be of significant interest.

Analyze Radical Reactions: The susceptibility of the benzylic C-H bonds and the C-S bond to radical cleavage should be explored to understand the compound's stability and potential for participation in radical-mediated transformations.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. For this compound, computational models can provide valuable insights that complement experimental studies.

Future computational work should focus on:

Predicting Molecular Geometry and Electronic Structure: High-level DFT calculations can be used to determine the preferred conformation of the benzylsulfanyl group relative to the pyrrole ring and to map the electron density distribution, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Modeling Reaction Mechanisms: Computational modeling can be employed to investigate the transition states and reaction pathways of various reactions involving this compound, providing a deeper understanding of its reactivity and regioselectivity.

Calculating Spectroscopic Properties: The prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of this compound and its derivatives. mdpi.com

Developing QSAR Models: Once biological data becomes available, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent analogues.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, reaction mechanism modeling.
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis spectra and electronic transitions.
Natural Bond Orbital (NBO) Analysis Investigation of hyperconjugative interactions and charge transfer.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity to guide drug design.

Exploration of New Biological Targets and Pathways (In Vitro)

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The introduction of a lipophilic benzylsulfanyl group may enhance the interaction of the pyrrole scaffold with various biological targets.

Future in vitro studies should involve:

Broad-Spectrum Biological Screening: Initial screening of this compound against a diverse panel of biological targets, including various cancer cell lines, bacteria, fungi, and viruses, to identify potential areas of therapeutic interest.

Enzyme Inhibition Assays: Based on the structural similarity to known enzyme inhibitors, the compound could be tested against specific enzymes, such as kinases, proteases, or metabolic enzymes.

Receptor Binding Assays: Evaluation of the compound's ability to bind to various G-protein coupled receptors (GPCRs) or nuclear receptors.

Mechanism of Action Studies: Upon identification of a significant biological activity, further studies should be conducted to elucidate the underlying mechanism of action, for instance, by investigating its effects on cell cycle, apoptosis, or specific signaling pathways.

Expansion into Diverse Materials Science Applications

Pyrrole-based polymers, particularly polypyrrole, are well-known conducting polymers with applications in electronics, sensors, and energy storage. wikipedia.orgnih.govmdpi.comroyalsocietypublishing.org The functionalization of the pyrrole monomer can significantly impact the properties of the resulting polymer.

Future research in materials science should explore:

Polymerization Studies: Investigation of the chemical or electrochemical polymerization of this compound to form novel conducting polymers. The benzylsulfanyl group may influence the polymerization process and the properties of the resulting polymer, such as its conductivity, solubility, and processability.

Organic Electronics: Evaluation of this compound as a building block for organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The sulfur atom and the aromatic rings could facilitate intermolecular interactions and charge transport.

Sensors: The development of sensors based on polymers or thin films of this compound for the detection of specific analytes. The sulfur atom could act as a binding site for metal ions or other species.

Corrosion Inhibition: Investigation of the potential of this compound and its derivatives to act as corrosion inhibitors for metals, a property often associated with sulfur-containing organic compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.